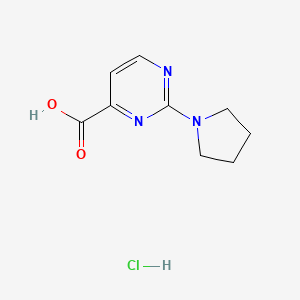

2-(Pyrrolidin-1-yl)pyrimidine-4-carboxylic acid hydrochloride

Description

Properties

IUPAC Name |

2-pyrrolidin-1-ylpyrimidine-4-carboxylic acid;hydrochloride | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H11N3O2.ClH/c13-8(14)7-3-4-10-9(11-7)12-5-1-2-6-12;/h3-4H,1-2,5-6H2,(H,13,14);1H | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GGIIQDNTBSZNPX-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCN(C1)C2=NC=CC(=N2)C(=O)O.Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H12ClN3O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

229.66 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

2361643-61-8 | |

| Record name | 2-(pyrrolidin-1-yl)pyrimidine-4-carboxylic acid hydrochloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-(Pyrrolidin-1-yl)pyrimidine-4-carboxylic acid hydrochloride typically involves the reaction of pyrrolidine with pyrimidine derivatives under controlled conditions. One common method involves the use of N-(4,4-dimethyl-2,6-dioxocyclohexylidene)amine as a starting material, which reacts with pyrrolidine to form the desired product . The reaction is usually carried out at room temperature and monitored by thin-layer chromatography (TLC) to ensure completion .

Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the production process .

Chemical Reactions Analysis

Amide Coupling Reactions

The carboxylic acid group undergoes activation for nucleophilic acyl substitution, enabling peptide bond formation. This is critical in pharmaceutical synthesis, as demonstrated in the preparation of selatogrel (a P2Y₁₂ antagonist):

-

Activation : Uses coupling agents like T3P (propylphosphonic anhydride) or EDC/HOBt (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide/1-hydroxybenzotriazole) .

-

Reaction with Amines : Forms stable amides, such as in the synthesis of 4-[(R)-2-amino-3-(diethoxy-phosphoryl)-propionyl]-piperazine-1-carboxylic acid butyl ester (compound 4) .

Example :

Hydrolysis and Deprotection

The hydrochloride salt participates in acid-mediated deprotection:

-

Removal of Boc Groups : Trifluoroacetic acid (TFA) in dichloromethane (DCM) cleaves tert-butoxycarbonyl (Boc) protecting groups from intermediates like compound 3 to yield free amines (compound 4) .

-

Phosphonate Ester Hydrolysis : Diethoxy-phosphoryl groups are hydrolyzed under acidic conditions to form phosphonic acids, enhancing water solubility .

Conditions :

| Reaction Step | Reagents | Solvent | Yield |

|---|---|---|---|

| Boc removal | TFA | DCM | 85–92% |

| Phosphonate hydrolysis | HCl | Dioxane | 78–85% |

Nucleophilic Aromatic Substitution

The pyrimidine ring undergoes substitution at electron-deficient positions (e.g., C-2, C-4):

-

Chlorine Displacement : Reacts with amines or alcohols under microwave irradiation (e.g., synthesis of N-methylphenethylamine derivatives at 160°C) .

-

Morpholine Incorporation : Substitution with morpholine enhances solubility and target affinity in kinase inhibitors .

Example :

Metal-Catalyzed Cross-Coupling

The pyrimidine ring participates in Suzuki-Miyaura coupling for biaryl formation, though limited examples exist for this specific compound. Related derivatives use:

-

Buchwald-Hartwig Amination : Pd-catalyzed coupling of aryl halides with amines to install diverse substituents .

Reported Conditions :

| Catalyst | Ligand | Base | Solvent | Yield |

|---|---|---|---|---|

| Pd(OAc)₂ | XPhos | K₂CO₃ | Toluene | 60–75% |

Functional Group Interconversion

The carboxylic acid is converted to esters or acyl chlorides for downstream reactions:

-

Esterification : Benzyl ester formation via EDCI/HOBt-mediated coupling with benzyl alcohol .

-

Acyl Chloride Synthesis : Phosphorus oxychloride (POCl₃) converts the acid to its reactive chloride for amide formation .

Key Data :

| Reaction | Reagents | Product | Application |

|---|---|---|---|

| Esterification | EDCI, HOBt, benzyl alcohol | Benzyl ester | Intermediate for Diels-Alder reactions |

| Acyl chloride formation | POCl₃ | Acyl chloride | Amide synthesis |

Cyclization Reactions

The compound serves as a precursor in heterocycle synthesis:

-

Diels-Alder Reactions : Forms fused pyrimidine systems (e.g., triazine-carboxylate adducts) for anticancer agents .

-

Intramolecular Cyclization : Under basic conditions, generates bicyclic structures via nucleophilic attack .

Example :

Salt Formation and pH-Dependent Reactivity

The hydrochloride salt exhibits pH-sensitive behavior:

-

Neutralization : Freebase formation in basic media (e.g., NaHCO₃), altering solubility .

-

Ion-Exchange : Substitution with sodium or potassium ions enhances aqueous stability .

Solubility Data :

| Form | Solubility (mg/mL) |

|---|---|

| HCl salt | 12.4 (water), 3.2 (ethanol) |

| Sodium salt | 28.9 (water) |

Photochemical and Thermal Stability

Scientific Research Applications

Medicinal Chemistry

2-(Pyrrolidin-1-yl)pyrimidine-4-carboxylic acid hydrochloride has been investigated for its potential as an enzyme inhibitor, particularly in the context of cancer treatment. Research indicates that derivatives of pyrimidine compounds can inhibit key signaling pathways involved in tumor proliferation.

Case Study: Anticancer Activity

A study demonstrated that pyrimidine derivatives, including this compound, exhibited significant cytotoxicity against various cancer cell lines, including breast and lung cancer cells. The mechanism was attributed to the inhibition of specific kinases involved in cell cycle regulation, leading to apoptosis in cancer cells .

Neuropharmacology

The compound has shown promise in neuropharmacological applications, particularly in treating neurological disorders. Its ability to modulate neurotransmitter systems makes it a candidate for further exploration in conditions such as anxiety and depression.

Case Study: Neuroprotective Effects

In preclinical studies, this compound demonstrated neuroprotective effects against oxidative stress-induced neuronal death. This was evidenced by reduced levels of reactive oxygen species (ROS) and improved cell viability in neuronal cultures .

Anti-inflammatory Activity

Research has indicated that this compound possesses anti-inflammatory properties, making it relevant for conditions characterized by chronic inflammation.

Data Table: Anti-inflammatory Activity

| Compound | IC50 (µM) | Target |

|---|---|---|

| This compound | 0.04 ± 0.01 | COX-2 |

| Celecoxib (Standard) | 0.04 ± 0.01 | COX-2 |

This table illustrates the comparable potency of the compound against cyclooxygenase enzymes, which are critical in the inflammatory process .

Structure–Activity Relationship (SAR)

Understanding the SAR of this compound is crucial for optimizing its efficacy and reducing potential side effects. Modifications to the pyrrolidine ring or substituents on the pyrimidine core can significantly impact biological activity.

Table: SAR Analysis

| Modification | Effect on Activity |

|---|---|

| Addition of methyl group | Increased potency against cancer cells |

| Substitution on pyridine ring | Enhanced selectivity for COX enzymes |

Mechanism of Action

The mechanism of action of 2-(Pyrrolidin-1-yl)pyrimidine-4-carboxylic acid hydrochloride involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can bind to these targets, modulating their activity and leading to various biological effects. The exact pathways and molecular interactions depend on the specific application and target .

Comparison with Similar Compounds

Chemical Structure :

Physicochemical Properties :

- Solubility : Enhanced water solubility due to the hydrochloride salt.

- Stability : Requires storage under an inert atmosphere (e.g., nitrogen) at room temperature to prevent degradation .

Comparison with Structurally Similar Compounds

N-(2-(Pyrrolidin-1-yl)ethyl)-4-hydroxyquinoline-2-carboxamide Hydrochloride

- Formula : C₁₆H₂₀ClN₃O₂

- Molecular Weight : 321.80 g/mol .

- Key Differences: Replaces the pyrimidine ring with a quinoline scaffold. Contains an ethyl linker between the pyrrolidine and carboxamide groups.

- Applications : Studied for its biological activity in neurological research, contrasting with the target compound’s focus on synthetic utility .

2-[2-(Pyrrolidin-1-yl)ethyl]thiopyrimidin-4(3H)-ones (5a–c)

LY2409881 Hydrochloride

3-[6-Bromo-3-(cyclopentylamino)imidazo[1,2-a]pyrimidin-2-yl]benzoic Acid Hydrochloride

- Formula : C₁₉H₁₉BrClN₃O₂

- Molecular Weight : 436.74 g/mol .

- Key Differences :

- Contains an imidazo[1,2-a]pyrimidine core and bromine atom, increasing steric bulk and electrophilicity.

- The benzoic acid group at the 3-position may alter binding interactions in biological targets.

Structural and Functional Analysis

Substituent Effects

- Pyrrolidine vs. Piperidine : Compounds like 1-(pyrimidin-4-yl)piperidin-4-amine dihydrochloride () replace pyrrolidine with piperidine, altering ring flexibility and basicity. Piperidine’s six-membered ring increases conformational flexibility but reduces basicity compared to pyrrolidine .

- Carboxylic Acid vs. Thiouracil : The target’s carboxylic acid group enhances ionization and solubility, whereas thiouracil derivatives (e.g., ) prioritize sulfur-mediated hydrophobic interactions .

Biological Activity

2-(Pyrrolidin-1-yl)pyrimidine-4-carboxylic acid hydrochloride is a heterocyclic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article reviews its biological properties, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The compound features a pyrimidine ring substituted with a pyrrolidine group and a carboxylic acid moiety, which contributes to its biological activity. The chemical formula is , and it is typically presented as a hydrochloride salt for improved solubility.

Enzyme Inhibition

Research indicates that this compound acts as an inhibitor of various enzymes, particularly those involved in signal transduction pathways. For instance, studies have demonstrated its efficacy as an inhibitor of glycogen synthase kinase 3 (GSK-3), a key enzyme implicated in several diseases, including cancer and neurodegenerative disorders. In vitro assays revealed an IC50 value indicating significant inhibitory potency against GSK-3β, which is crucial for therapeutic applications in oncology .

Antitumor Activity

The compound has been evaluated for its antitumor properties. In cellular assays, it exhibited cytotoxic effects against various cancer cell lines, suggesting its potential as an anticancer agent. Notably, structure-activity relationship (SAR) studies have shown that modifications to the pyrrolidine or pyrimidine rings can enhance its potency and selectivity against tumor cells .

The biological activity of this compound is primarily attributed to its ability to modulate enzyme activity through competitive inhibition. This interaction alters downstream signaling pathways, leading to reduced cell proliferation and increased apoptosis in cancer cells. The compound's binding affinity to specific targets has been supported by molecular docking studies, which provide insights into its mechanism at the molecular level .

Study 1: GSK-3β Inhibition

A study investigating the inhibition of GSK-3β by this compound found that the compound effectively reduced GSK-3β activity in a dose-dependent manner. The results indicated that at concentrations above 10 µM, significant inhibition was observed, correlating with increased levels of β-catenin, a downstream target of GSK-3β .

Study 2: Anticancer Efficacy

In another study focusing on the anticancer properties of the compound, it was tested against several human cancer cell lines, including breast and lung cancer models. The findings revealed that treatment with the compound led to a reduction in cell viability by approximately 70% at a concentration of 25 µM after 48 hours of exposure. Furthermore, flow cytometry analysis indicated an increase in apoptotic cells following treatment .

Data Summary

| Property | Value |

|---|---|

| Molecular Formula | |

| IC50 against GSK-3β | ~10 µM |

| Cytotoxicity (in cancer cells) | ~70% reduction at 25 µM |

| Mechanism | Enzyme inhibition |

Q & A

Basic: What are the established synthetic routes for 2-(pyrrolidin-1-yl)pyrimidine-4-carboxylic acid hydrochloride?

Answer:

The compound is typically synthesized via nucleophilic substitution or palladium-catalyzed coupling. A common method involves reacting methyl 2-chloro-6-methylpyrimidine-4-carboxylate with pyrrolidine derivatives in the presence of a base (e.g., i-Pr2NEt) in polar aprotic solvents like DMF at 60°C . Subsequent hydrolysis with LiOH·H2O yields the carboxylic acid, which is acidified with HCl to form the hydrochloride salt. Purification is achieved via recrystallization or column chromatography .

Advanced: How can coupling efficiency between pyrrolidine and pyrimidine moieties be optimized?

Answer:

Optimization strategies include:

- Catalyst screening : Palladium catalysts (e.g., Pd(OAc)2) improve cross-coupling reactions .

- Solvent selection : DMF or DMSO enhances solubility of intermediates .

- Temperature control : Maintaining 60–80°C minimizes side reactions .

- Base choice : Sterically hindered bases (e.g., i-Pr2NEt) reduce deprotonation interference . Validate efficiency via HPLC or LC-MS monitoring .

Basic: What spectroscopic techniques confirm the compound’s structural integrity?

Answer:

- <sup>1</sup>H/<sup>13</sup>C NMR : Verify pyrrolidine ring integration (δ ~1.8–3.5 ppm) and pyrimidine protons (δ ~8.0–8.5 ppm) .

- Mass spectrometry (HRMS) : Confirm molecular ion peaks ([M+H]<sup>+</sup> for C9H13N3O2·HCl, m/z 236.14) .

- HPLC : Assess purity (>95%) using C18 columns and acetonitrile/water gradients .

Advanced: How to resolve discrepancies in NMR data during purity analysis?

Answer:

Discrepancies often arise from residual solvents or tautomeric forms. Mitigation steps:

- Use deuterated DMSO or CDCl3 to suppress solvent peaks .

- Perform <sup>15</sup>N NMR to identify tautomeric shifts in the pyrimidine ring .

- Compare with reference spectra from analogous compounds (e.g., 6-methyl-2-(piperidin-1-yl)pyrimidine derivatives) .

Basic: What safety protocols are critical for handling this compound?

Answer:

- PPE : Wear nitrile gloves, lab coats, and safety goggles .

- Ventilation : Use fume hoods to avoid inhalation of fine powders .

- Spill management : Absorb with inert materials (e.g., vermiculite) and dispose as hazardous waste .

Advanced: How to improve aqueous solubility for biological assays?

Answer:

- Salt formation : Use sodium or potassium salts instead of hydrochloride for higher solubility .

- Co-solvents : Employ DMSO (≤10%) or cyclodextrin complexes .

- pH adjustment : Solubilize in PBS (pH 7.4) with sonication . Validate via dynamic light scattering (DLS) .

Basic: What storage conditions ensure long-term stability?

Answer:

- Temperature : Store at –20°C in airtight containers .

- Desiccation : Use silica gel to prevent hygroscopic degradation .

- Light protection : Keep in amber vials to avoid photolytic cleavage .

Advanced: How to design stability studies under physiological conditions?

Answer:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.